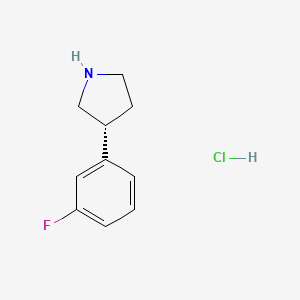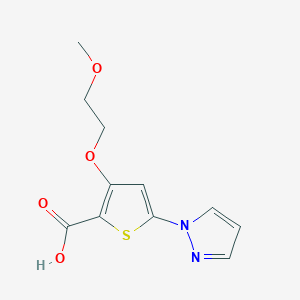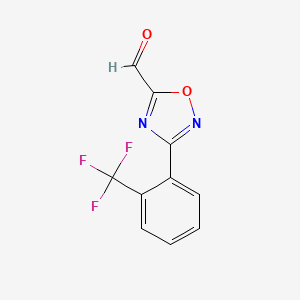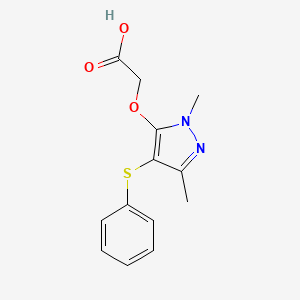![molecular formula C12H9NO4S B11788572 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a benzo[d][1,3]dioxole moiety, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate benzo[d][1,3]dioxole derivatives.
Amination and Carboxylation: The amino group can be introduced via nucleophilic substitution, and the carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and benzo[d][1,3]dioxole derivatives.
科学的研究の応用
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of certain kinases or proteases involved in disease pathways.
Material Science: In organic electronics, it may function as a charge carrier or light-emitting material, with its electronic properties influenced by the conjugation and substituents on the thiophene and benzo[d][1,3]dioxole rings.
類似化合物との比較
Similar Compounds
2-Amino-3-carboxythiophene: Lacks the benzo[d][1,3]dioxole moiety, resulting in different electronic and biological properties.
4-(Benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid:
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene: Lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
特性
分子式 |
C12H9NO4S |
|---|---|
分子量 |
263.27 g/mol |
IUPAC名 |
2-amino-4-(1,3-benzodioxol-5-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO4S/c13-11-10(12(14)15)7(4-18-11)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5,13H2,(H,14,15) |
InChIキー |
APKXFDAHQYKMPJ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=C3C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)

![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)




![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)






